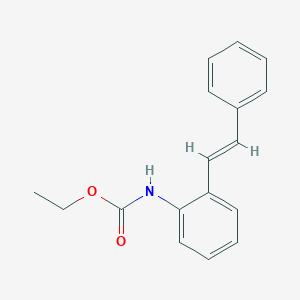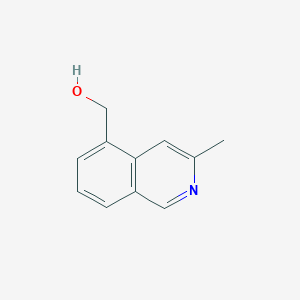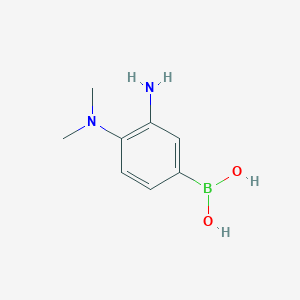
2-Sulfanylpropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanylpropanehydrazide is an organic compound with the molecular formula C₃H₈N₂OS. It is characterized by the presence of a sulfanyl group (-SH) and a hydrazide group (-NH-NH₂) attached to a propane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Sulfanylpropanehydrazide can be synthesized through the reaction of 2-chloropropanehydrazide with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under reflux conditions. The general reaction scheme is as follows:
2-Chloropropanehydrazide+Sodium Hydrosulfide→this compound+Sodium Chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Sulfanylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazides
Aplicaciones Científicas De Investigación
2-Sulfanylpropanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-sulfanylpropanehydrazide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The hydrazide group can interact with carbonyl groups in biological molecules, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Sulfanylacetohydrazide
- 3-Sulfanylpropanehydrazide
- 2-Sulfanylbenzoic acid hydrazide
Comparison
2-Sulfanylpropanehydrazide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to 2-sulfanylacetohydrazide, it has a longer carbon chain, which can influence its solubility and interaction with biological targets. 3-Sulfanylpropanehydrazide has a similar structure but differs in the position of the sulfanyl group, affecting its chemical properties. 2-Sulfanylbenzoic acid hydrazide has an aromatic ring, which significantly alters its reactivity and applications .
Propiedades
Fórmula molecular |
C3H8N2OS |
|---|---|
Peso molecular |
120.18 g/mol |
Nombre IUPAC |
2-sulfanylpropanehydrazide |
InChI |
InChI=1S/C3H8N2OS/c1-2(7)3(6)5-4/h2,7H,4H2,1H3,(H,5,6) |
Clave InChI |
QFRGFCPPDRVHER-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NN)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)

![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)
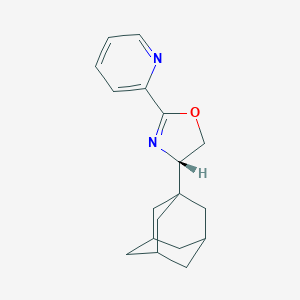

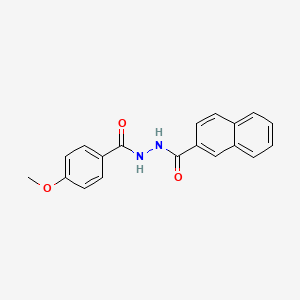
![3-Methoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12838399.png)

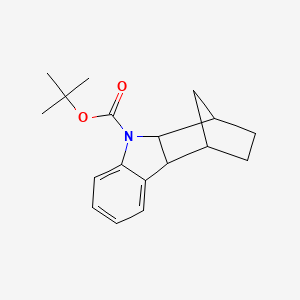
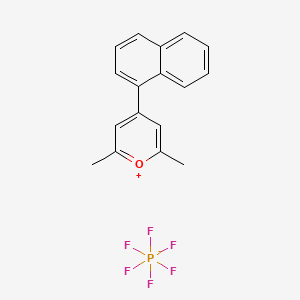
![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)
